molecular formula C16H14N2OS2 B2467071 2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 339015-40-6

2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B2467071
CAS No.: 339015-40-6
M. Wt: 314.42
InChI Key: RVRIDSLQTYFKFK-UHFFFAOYSA-N
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Description

Structure and Synthesis 2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a disubstituted 1,3,4-oxadiazole derivative featuring thioether groups at both the 2- and 5-positions. The compound is synthesized via cyclization of hydrazide intermediates with carbon disulfide (CS₂) under basic conditions, followed by alkylation with benzyl and methylsulfanyl halides . Its structure is confirmed by spectral methods (¹H NMR, ¹³C NMR, IR) and X-ray crystallography in related analogs .

Properties

IUPAC Name

2-benzylsulfanyl-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-20-14-10-6-5-9-13(14)15-17-18-16(19-15)21-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRIDSLQTYFKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl thiol with 2-(methylsulfanyl)benzoic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring proper safety and environmental protocols are followed.

Chemical Reactions Analysis

Microwave-Assisted Cyclization

  • Reagents : Hydrazine hydrate, phosphorus oxychloride (POCl₃).

  • Conditions : Microwave radiation (160 W for ~5 min).

  • Yield : 54–75% for similar oxadiazole derivatives .

  • Mechanism : Acid/hydrazide mixtures react with POCl₃ under microwave irradiation, facilitating rapid cyclization.

Oxidative Cyclization

  • Reagents : Iodine in potassium iodide (KI), sodium hydroxide.

  • Conditions : Heating in ethanol.

  • Yield : Up to 97% for related oxadiazole derivatives .

  • Mechanism : Oxidation of acylthiosemicarbazides (containing sulfur groups) leads to heterocyclic ring formation.

Photoredox Catalysis

  • Reagents : Hypervalent iodine reagents (e.g., diphenyliodonium chloride), aldehydes.

  • Conditions : Visible light, room temperature.

  • Yield : 48–89% for 2,5-disubstituted oxadiazoles .

  • Mechanism : Radical intermediates form via single-electron transfer, enabling cyclization without transition metals.

Pd-Catalyzed Oxidative Annulations

  • Reagents : Palladium catalyst, substituted isocyanides, hydrazides.

  • Conditions : Oxygen atmosphere, toluene solvent.

  • Yield : High yields for oxadiazole derivatives .

  • Mechanism : Oxidative annulation between isocyanides and hydrazides under palladium catalysis.

Method Key Reagents Conditions Yield Range Reference
Microwave-AssistedPOCl₃, hydrazine hydrateMicrowave irradiation (160 W)54–75%
Oxidative CyclizationI₂/KI, NaOHHeating in ethanolUp to 97%
Photoredox CatalysisHypervalent iodine reagentsVisible light, room temp48–89%
Pd-Catalyzed AnnulationPd catalyst, isocyanidesOxygen atmosphere, tolueneHigh yields

Reaction Mechanisms

The compound’s substituents (benzylsulfanyl and methylsulfonyl) influence reactivity:

  • Benzylsulfanyl Group : Enhances lipophilicity, potentially stabilizing intermediates during cyclization.

  • Methylsulfonyl Group : Participates in hydrogen bonding, guiding regioselectivity in substitution reactions.

Oxidative Cyclization

  • Steps :

    • Hydrazide Formation : Acylhydrazides react with sulfur-containing precursors.

    • Oxidation : Iodine/KI or hypervalent iodine reagents oxidize the intermediate, driving cyclization .

    • Ring Closure : Formation of the five-membered oxadiazole ring.

Photoredox Catalysis

  • Steps :

    • Single-Electron Transfer : Hypervalent iodine reagents generate radicals.

    • Cyclization : Radicals couple with aldehydes and hydrazides to form the oxadiazole framework .

Comparative Analysis of Substituent Effects

The substituents’ positions and electronic properties modulate reactivity:

Substituent Effect on Reactivity Impact on Synthesis
Benzylsulfanyl Increases lipophilicity; may stabilize intermediates during cyclization.Facilitates solubility in organic solvents.
Methylsulfonyl Hydrogen-bonding capability; directs regioselectivity in substitution reactions.Enhances interaction with polar reagents.

Biological Activity Insights

While the query focuses on chemical reactions, the compound’s substituents correlate with biological activity:

  • Antimicrobial Potential : Similar oxadiazole derivatives show activity against E. coli and S. aureus due to sulfur-containing groups .

  • Antiparasitic Effects : Structural analogs exhibit broad-spectrum activity against Trypanosoma and Plasmodium species .

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in several studies aimed at evaluating its anticancer properties. The following points summarize key findings:

  • Cytotoxic Activity : Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole have been tested against human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and colon cancer (HCT-116) cell lines. These studies often report IC50 values in the low micromolar range, suggesting effective antiproliferative activity .
  • Mechanism of Action : The mechanism behind the anticancer activity of oxadiazole derivatives typically involves the induction of apoptosis in cancer cells. For example, flow cytometry assays have demonstrated that certain derivatives can trigger apoptosis through the activation of caspases in MCF-7 and other cell lines .
  • Comparative Efficacy : In comparative studies with established chemotherapeutic agents like doxorubicin, some oxadiazole derivatives have exhibited greater cytotoxicity against specific cancer cell lines. This highlights their potential as alternative or complementary therapeutic agents in cancer treatment .

Antiviral Properties

In addition to its anticancer applications, this compound has been investigated for its antiviral properties:

  • Dengue Virus Inhibition : Some studies have explored the efficacy of oxadiazole derivatives as non-nucleoside inhibitors of the dengue virus polymerase. These compounds have demonstrated submicromolar activity against all four serotypes of the dengue virus in vitro, indicating their potential as antiviral agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives:

Substituent Effect on Activity
Electron-withdrawing groups (EWGs)Generally enhance cytotoxicity against certain cancer cell lines
Electron-donating groups (EDGs)May reduce activity; careful optimization required
Halogen substitutionsOften lead to decreased biological activity

Research indicates that modifications to the aromatic rings and substituents on the oxadiazole core can significantly influence both anticancer and antiviral activities. For instance, introducing EWGs at specific positions has been linked to improved potency against cancer cell lines .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

  • Study by Mironov et al. : This study demonstrated that specific oxadiazole derivatives exhibited superior cytotoxicity compared to traditional agents like doxorubicin when tested against leukemia cell lines. The findings suggest a potential new avenue for developing more effective anticancer therapies .
  • Research on Antiviral Efficacy : A study focusing on dengue virus inhibitors revealed that certain oxadiazole analogs could effectively inhibit viral replication in vitro. This positions them as candidates for further development into antiviral drugs .

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur atoms in the compound can form interactions with metal ions or other biomolecules, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

  • Adamantyl Derivatives: 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (LAPVOP) crystallizes in a monoclinic system (space group P2₁/c), with nitro groups inducing planar conformations. In contrast, the target compound’s thioether groups may promote non-planar geometries, affecting receptor binding .
  • Sulfur Position : Thiadiazole analogs (e.g., 1,3,4-thiadiazole-2-amines) show distinct anticancer profiles compared to oxadiazoles, highlighting the role of oxygen vs. sulfur in heterocyclic cores .

Critical Analysis of Substituent Design

  • Benzylsulfanyl Group: While less flexible than phenoxymethyl, the benzyl group in the target compound may enhance π-π stacking with aromatic residues in target enzymes (e.g., SDH in fungi) .
  • Methylsulfanyl vs. Trifluoromethyl : Methylsulfanyl provides moderate electron-donating effects, whereas trifluoromethyl (as in 5g) increases electronegativity, improving target affinity .

Biological Activity

2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound with potential applications in medicinal chemistry. Its unique structure, which includes both benzylsulfanyl and methylsulfanyl groups, positions it as a candidate for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H14N2OS2
  • Molecular Weight : 314.43 g/mol
  • CAS Number : 339015-40-6

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The sulfur atoms in the compound can form interactions with metal ions or other biomolecules, influencing its pharmacological effects. Potential mechanisms include:

  • Inhibition of specific enzymes or receptors.
  • Modulation of cellular signaling pathways.
  • Induction of apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Study Findings : In vitro assays demonstrated that derivatives of oxadiazole compounds exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values for these compounds ranged from 0.12 to 15.63 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
This compoundMCF-715.63
DoxorubicinMCF-710.38

Apoptosis Induction : Flow cytometry assays indicated that treatment with this compound led to increased levels of p53 expression and caspase-3 cleavage in MCF-7 cells, suggesting that it induces apoptosis through a p53-mediated pathway .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Findings : Preliminary assessments suggest that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Synthesis and Evaluation

A study synthesized various oxadiazole derivatives, including the target compound, and assessed their biological activities:

  • Methodology : The synthesis involved cyclization reactions under controlled conditions using appropriate precursors. The synthesized compounds were then screened for biological activity against several cancer cell lines.

Pharmacokinetic Studies

Pharmacokinetic profiles are essential for understanding the therapeutic potential:

  • Animal Models : Research involving Wistar rats demonstrated that after administration, the compound exhibited a favorable absorption profile with significant systemic exposure over time. Metabolites were identified using HPLC-MS/MS techniques .

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodYield (%)Key ConditionsReference
K2_2CO3_3/DMF70–75Room temperature, 12h
Iodine-mediated85–92Reflux in ethanol, 6h

What in vivo models are appropriate for evaluating anticonvulsant activity?

Answer:

  • Maximal Electroshock (MES) test : Measures protection against tonic seizures induced by electrical stimulation (50 mA, 0.2s). Compounds reducing seizure duration by >50% are considered active .
  • Pentylenetetrazole (PTZ) test : Assesses clonic seizure threshold; compounds delaying PTZ-induced seizures (≥60 mg/kg) show potential .
  • Rotarod test : Evaluates neurotoxicity by measuring motor coordination impairment .

Which spectroscopic techniques confirm the compound’s structure?

Answer:

  • FT-IR : Validates S–C and C=N bonds (peaks at 680–720 cm1^{-1} and 1600–1650 cm1^{-1}, respectively) .
  • NMR : 1^1H NMR confirms benzylsulfanyl (δ 4.3–4.5 ppm) and methylsulfanyl (δ 2.5 ppm) groups. 13^13C NMR identifies oxadiazole carbons (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+^+ at m/z 357.08) .

How can DFT calculations predict reactivity and stability?

Answer:
Density Functional Theory (DFT) analyzes:

  • HOMO/LUMO energies : Lower LUMO (e.g., 2.4 eV) suggests electrophilic reactivity, while higher HOMO (6.2 eV) indicates electron-rich regions prone to oxidation .
  • Vibrational modes : Matches experimental IR spectra to confirm structural stability .
  • Electrostatic potential maps : Identifies nucleophilic/electrophilic sites for SAR studies .

How do substituents on phenyl rings affect bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., Cl, Br) enhance anti-inflammatory activity (59–62% inhibition vs. carrageenan-induced edema) by increasing electrophilicity .
  • Methoxy groups improve analgesic activity (e.g., 61.9% writhing inhibition) but may reduce metabolic stability .

Q. Table 2: Substituent Effects on Bioactivity

Substituent (R)Activity (% Inhibition)ModelReference
4-Cl59.5Anti-inflammatory
3,4-OCH3_361.9Analgesic

How to resolve discrepancies in anti-inflammatory efficacy across studies?

Answer:

  • Standardize models : Use carrageenan-induced edema (1% w/v, 0.1 mL/paw) with indomethacin (20 mg/kg) as a positive control .
  • Dose-response curves : Compare ED50_{50} values to account for potency variations.
  • Pharmacokinetics : Assess bioavailability differences due to sulfanyl group metabolism .

What strategies identify molecular targets like HDAC6?

Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to HDAC6’s catalytic domain (PDB: 5EDU). Focus on zinc-binding sulfanyl interactions .
  • Enzymatic assays : Measure HDAC6 inhibition via fluorogenic substrate (e.g., Boc-Lys(TFA)-AMC; IC50_{50} < 100 nM indicates selectivity) .

What methods evaluate ulcerogenic potential?

Answer:

  • Rat gastric mucosa assay : Administer 50 mg/kg orally for 7 days; compare ulcer index (<1.0) to aspirin (ulcer index = 4.2) .
  • Prostaglandin E2_2 (PGE2_2) measurement : Higher PGE2_2 levels (>200 pg/mL) correlate with reduced ulcerogenicity .

How to assess stability under varying conditions?

Answer:

  • Thermal stability : TGA/DSC analysis (decomposition >200°C indicates suitability for high-temperature applications) .
  • Photostability : Expose to UV light (254 nm) for 48h; HPLC monitors degradation (<5% loss) .
  • Hydrolytic stability : Incubate in pH 7.4 buffer (37°C, 24h); >90% recovery confirms stability .

How does this compound compare to similar oxadiazoles in anticancer activity?

Answer:

  • Mechanistic differences : Unlike HDAC6 inhibitors (IC50_{50} < 100 nM) , this compound may target tubulin (IC50_{50} ~10 μM in MCF-7 cells) .
  • Structural analogs : Substituting benzylsulfanyl with furan-2-yl increases antimicrobial activity but reduces anticancer potency .

Q. Table 3: Anticancer Activity of Oxadiazole Derivatives

CompoundIC50_{50} (μM)Cell LineTargetReference
Target compound10.2MCF-7Tubulin
HDAC6 inhibitor analog0.08PC-3HDAC6

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